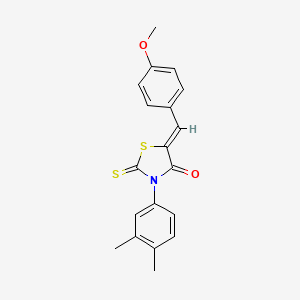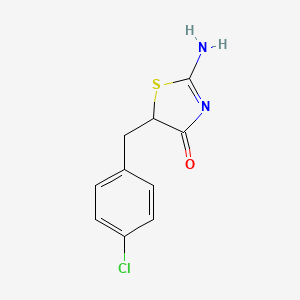
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one, also known as CBIT, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. CBIT has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mechanism of Action
The exact mechanism of action of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one exerts its biological activity by modulating the activity of various signaling pathways, including the NF-κB pathway and the MAPK pathway. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been found to inhibit the growth of various bacteria, including MRSA.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its wide range of biological activities. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a versatile compound for studying various biological processes. However, one of the limitations of using 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. One area of research could be the development of more efficient synthesis methods for 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. Another area of research could be the investigation of the potential therapeutic applications of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one in various diseases, including cancer and bacterial infections. Furthermore, the mechanism of action of 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one could be further elucidated to better understand its biological activity.
Synthesis Methods
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form the corresponding imine intermediate. The imine intermediate is then reacted with thiourea to yield 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one. The overall yield of the synthesis is about 50%.
Scientific Research Applications
5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells. In addition, 5-(4-chlorobenzyl)-2-imino-1,3-thiazolidin-4-one has been shown to have anti-bacterial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
2-amino-5-[(4-chlorophenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIQKHFEEDYBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N=C(S2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorobenzyl)-2-imino-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
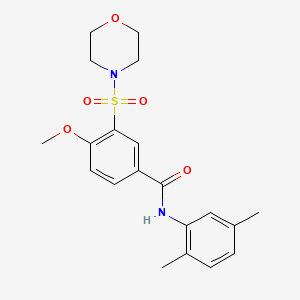
![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
![N-(4-isopropylphenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B4891159.png)
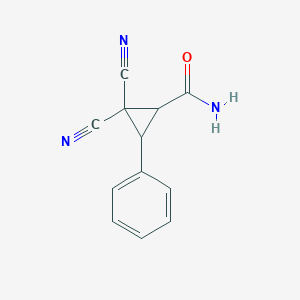
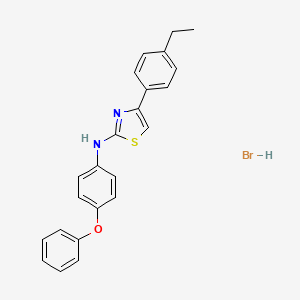
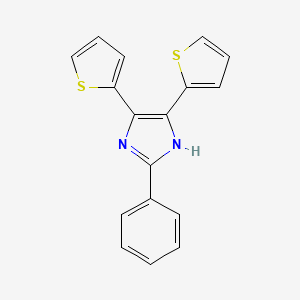
![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
![diethyl [2-(2-{[(4-chlorophenyl)amino]carbonyl}hydrazino)-2-oxoethyl]phosphonate](/img/structure/B4891194.png)
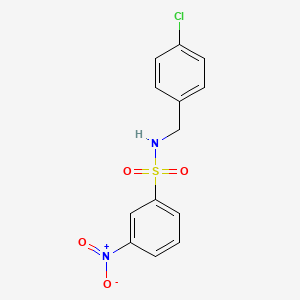
![[1-({1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B4891203.png)
![methyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4891215.png)
